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Compound of Interest

Compound Name: Mal-PEG2-acid

Cat. No.: B608830 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Mal-PEG2-acid is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug

delivery, and the development of targeted therapeutics such as antibody-drug conjugates

(ADCs). Its structure, featuring a thiol-reactive maleimide group and an amine-reactive

carboxylic acid, connected by a hydrophilic two-unit polyethylene glycol (PEG) spacer, offers a

versatile platform for covalently linking a diverse range of molecules. This guide provides an in-

depth overview of the chemical properties, reactivity, and common applications of Mal-PEG2-
acid, complete with experimental protocols and visual diagrams to facilitate its effective use in

research and development.

Chemical Properties
Mal-PEG2-acid is a well-defined molecule with consistent chemical and physical properties.

The presence of the PEG spacer enhances its aqueous solubility, a crucial feature for

bioconjugation reactions that are often performed in aqueous buffers.
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Property Value Source

Molecular Formula C₁₁H₁₅NO₆ [1]

Molecular Weight 257.24 g/mol [1]

CAS Number 1374666-32-6 [1]

Appearance
White to off-white solid or

viscous liquid
[2]

Purity Typically >95%

Solubility

Soluble in water, DMSO, DMF,

and other polar organic

solvents

pKa (Carboxylic Acid)

Not explicitly reported in the

searched literature, but

expected to be in the range of

4-5, typical for aliphatic

carboxylic acids.

Reactivity and Reaction Mechanisms
The utility of Mal-PEG2-acid stems from its two distinct reactive functional groups: the

maleimide and the carboxylic acid.

Maleimide Reactivity: Thiol-Michael Addition
The maleimide group reacts specifically with sulfhydryl (thiol) groups, primarily found in the

cysteine residues of proteins and peptides. This reaction, a Michael addition, forms a stable

thioether bond.

Key Reaction Parameters:

pH: The reaction is most efficient and specific at a pH range of 6.5-7.5.[3] At pH values below

6.5, the reaction rate is significantly slower due to the protonation of the thiol group. Above

pH 7.5, the maleimide can also react with primary amines (e.g., lysine residues), leading to a

loss of specificity.
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Temperature: The reaction typically proceeds efficiently at room temperature (20-25°C).

Side Reactions: At higher pH, hydrolysis of the maleimide ring can occur, rendering it

unreactive towards thiols. Additionally, the resulting thioether bond can undergo a retro-

Michael reaction, particularly in the presence of other thiols, leading to potential instability.

Experimental Protocol: Conjugation of a Thiol-Containing Molecule to Mal-PEG2-acid

This protocol provides a general procedure for the conjugation of a protein with an accessible

cysteine residue to Mal-PEG2-acid.

Materials:

Thiol-containing protein (e.g., an antibody with reduced interchain disulfides)

Mal-PEG2-acid

Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5,

degassed.

Reducing agent (optional, for exposing cysteine residues): Tris(2-carboxyethyl)phosphine

(TCEP) or Dithiothreitol (DTT).

Quenching reagent: N-acetylcysteine or L-cysteine.

Desalting column for purification.

Procedure:

Protein Preparation (if necessary): If the target thiol groups are in the form of disulfide bonds,

they must first be reduced.

Dissolve the protein in conjugation buffer.

Add a 10-20 fold molar excess of TCEP.

Incubate at 37°C for 30-60 minutes.
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Remove excess TCEP using a desalting column equilibrated with conjugation buffer.

Conjugation Reaction:

Dissolve Mal-PEG2-acid in a small amount of an organic solvent like DMSO or DMF to

prepare a stock solution.

Immediately add a 5-20 fold molar excess of the Mal-PEG2-acid stock solution to the

prepared protein solution with gentle stirring. The final concentration of the organic solvent

should be kept low (typically <10%) to avoid protein denaturation.

Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.

Quenching:

Add a 2-fold molar excess of the quenching reagent (relative to the initial amount of Mal-
PEG2-acid) to stop the reaction.

Incubate for 15-30 minutes at room temperature.

Purification:

Remove excess, unreacted Mal-PEG2-acid and quenching reagent using a desalting

column or size-exclusion chromatography (SEC).

Carboxylic Acid Reactivity: Amide Bond Formation
The terminal carboxylic acid group of Mal-PEG2-acid can be coupled to primary amines to

form a stable amide bond. This reaction typically requires activation of the carboxylic acid using

a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in

the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to

enhance efficiency and stability of the active intermediate.

Key Reaction Parameters:

Activation pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of

4.5-6.0. MES buffer is commonly used for this step as it does not contain amines or

carboxylates that could interfere with the reaction.
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Coupling pH: The reaction of the activated NHS ester with the amine is most efficient at a pH

of 7.2-8.5.

Temperature: The activation and coupling reactions are typically performed at room

temperature.

Experimental Protocol: EDC/NHS Coupling of Mal-PEG2-acid to an Amine-Containing

Molecule

This protocol outlines a two-step procedure for conjugating the carboxylic acid of Mal-PEG2-
acid to a molecule containing a primary amine.

Materials:

Mal-PEG2-acid

Amine-containing molecule

Activation Buffer: 0.1 M MES, pH 5.5

Coupling Buffer: 0.1 M Phosphate buffer, pH 7.5

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-hydroxysuccinimide) or Sulfo-NHS

Quenching solution: Hydroxylamine or Tris buffer

Purification system (e.g., HPLC)

Procedure:

Activation of Mal-PEG2-acid:

Dissolve Mal-PEG2-acid in Activation Buffer.

Add a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the solution.

Stir the reaction at room temperature for 15-30 minutes to form the NHS ester.
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Coupling to the Amine-Containing Molecule:

Dissolve the amine-containing molecule in the Coupling Buffer.

Add the activated Mal-PEG2-acid solution to the amine-containing molecule solution.

Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

Quenching:

Add the quenching solution to stop the reaction.

Purification:

Purify the resulting conjugate using an appropriate method, such as reverse-phase HPLC,

to remove unreacted starting materials and byproducts.

Logical Workflow for Creating a Bioconjugate
The dual reactivity of Mal-PEG2-acid allows for a sequential conjugation strategy, which is

fundamental to its application in creating complex biomolecules like antibody-drug conjugates.
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Step 1: Drug-Linker Conjugation

Step 2: Antibody Conjugation
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Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using Mal-PEG2-acid.

Signaling Pathway Visualization (Hypothetical)
While Mal-PEG2-acid itself is not part of a signaling pathway, it is a tool used to create

molecules that can interact with such pathways. For instance, an ADC created with Mal-PEG2-
acid could target a cancer cell surface receptor and, upon internalization, release a drug that

inhibits a critical signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b608830?utm_src=pdf-body-img
https://www.benchchem.com/product/b608830?utm_src=pdf-body
https://www.benchchem.com/product/b608830?utm_src=pdf-body
https://www.benchchem.com/product/b608830?utm_src=pdf-body
https://www.benchchem.com/product/b608830?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Cell

Cell Surface Receptor

Internalization

Lysosome

Drug Release

Signaling Pathway
(e.g., Proliferation)

Inhibition

ADC
(Created with Mal-PEG2-acid)

Binding

Click to download full resolution via product page

Caption: Mechanism of action for an ADC utilizing a Mal-PEG2-acid linker.

Conclusion
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Mal-PEG2-acid is a powerful and versatile heterobifunctional linker that plays a crucial role in

modern bioconjugation chemistry. Its well-defined structure, favorable solubility, and dual

reactivity enable the precise and efficient coupling of a wide array of molecules. A thorough

understanding of its chemical properties and the kinetics of its reactions is paramount for its

successful application in the development of novel therapeutics, diagnostics, and research

tools. By following established protocols and carefully controlling reaction conditions,

researchers can effectively harness the potential of Mal-PEG2-acid to advance their scientific

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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